2-Bromo-6-methylnaphthalene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGQAYZZFOJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348767 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37796-78-4 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylnaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-6-methylnaphthalene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, a step-by-step experimental protocol for its synthesis, and a logical workflow diagram for the synthetic process.

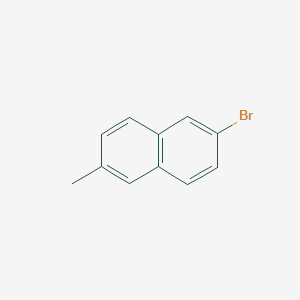

Chemical Structure and Identification

This compound is an aromatic organic compound with a naphthalene backbone. The structure features a bromine atom substituted at the 2-position and a methyl group at the 6-position of the naphthalene ring.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 37796-78-4[1] |

| Molecular Formula | C₁₁H₉Br[1] |

| Molecular Weight | 221.09 g/mol [1] |

| InChI | InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 |

| InChIKey | LIGQAYZZFOJVBD-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)Br |

| Synonyms | 6-Bromo-2-methylnaphthalene, 2-Methyl-6-bromonaphthalene |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experimental conditions, understanding its behavior in various solvents, and predicting its reactivity.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 142 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 301.2 ± 11.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.417 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Chloroform, DMSO (Slightly) | --INVALID-LINK-- |

| LogP | 3.91070 | --INVALID-LINK-- |

Experimental Protocols: Synthesis

A method for the synthesis of this compound has been described in the literature, involving the bromination of 2-hydroxy-6-methylnaphthalene.[2]

3.1. Materials and Reagents

-

2-hydroxy-6-methylnaphthalene

-

Triphenylphosphine

-

Bromine

-

Acetonitrile

-

Xylene

-

5% Sodium hydroxide solution

-

Water

-

Alcohol

3.2. Equipment

-

Reaction flask with a stirrer

-

Dropping funnel

-

Heating and cooling system

-

Distillation apparatus

-

Extraction funnel

-

Rotary evaporator

3.3. Procedure [2]

-

Preparation of the Brominating Agent: In a reaction flask, dissolve triphenylphosphine in acetonitrile. Cool the solution in an ice bath and add bromine dropwise while stirring.

-

Bromination Reaction: To the freshly prepared triphenylphosphine-bromine complex, add a solution of 2-hydroxy-6-methylnaphthalene in acetonitrile. Heat the reaction mixture to 60-70 °C and stir for approximately 2 hours.

-

Solvent Removal and High-Temperature Reaction: After the initial reaction, raise the temperature to distill off the acetonitrile. Once the solvent is removed, increase the internal temperature to 240 °C and maintain it for 5 hours.

-

Extraction and Purification: After cooling, extract the reaction mixture with xylene. Wash the xylene solution with a 5% sodium hydroxide solution and then with water. Concentrate the organic layer to obtain a mixture of this compound and triphenylphosphine oxide.

-

Final Purification: Wash the resulting mixture with alcohol to remove the triphenylphosphine oxide, yielding this compound. The reported purity of the product obtained through this method is 94.9%, with a yield of 74.9 mol%.[2]

Mandatory Visualization

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-6-methylnaphthalene (CAS: 37796-78-4)

Introduction

This compound is a brominated aromatic hydrocarbon with the CAS number 37796-78-4.[1][2] Its structure consists of a naphthalene backbone substituted with a bromine atom at the 2-position and a methyl group at the 6-position.[1] This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.[3] The presence of the bromine atom facilitates a variety of cross-coupling reactions, while the methyl group offers another site for chemical modification.[1][3] Consequently, this compound serves as a critical building block for the synthesis of more complex molecules, finding applications in the development of pharmaceuticals, novel organic materials like liquid crystals, and other specialized chemicals.[1][3]

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized below. This data is essential for its use in experimental design and for the characterization of its derivatives.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 37796-78-4 | [1][2][4] |

| Molecular Formula | C₁₁H₉Br | [1][2][3][4][5] |

| Molecular Weight | 221.09 g/mol | [1][2][3][5] |

| Exact Mass | 219.98900 u | [1][4] |

| Melting Point | 142 °C | [4] |

| Density | 1.417 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 3.91070 | [1][6] |

| IUPAC Name | This compound | [1][3][5] |

| SMILES | Cc1ccc2cc(Br)ccc2c1 | [1][3][7] |

| InChI | InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | [1][3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to display signals in the aromatic region for the naphthalene ring protons and a distinct singlet in the aliphatic region corresponding to the methyl group's protons.[3] The specific chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromo and methyl substituents.[3]

-

¹³C NMR : Public databases indicate the availability of ¹³C NMR spectral data.[3] Detailed assignments can be inferred by comparing the spectrum with analogs such as 2-Bromo-6-methoxynaphthalene.[3][8]

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight, which is 221.093 g/mol .[3]

-

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structure by probing vibrational modes.[3]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Historically, methods included the diazoniumation of 6-amino-2-methylnaphthalene.[1] However, for large-scale production, the most economically advantageous method starts from the low-cost precursor, 2-hydroxy-6-methylnaphthalene.[3]

Experimental Protocol: Synthesis from 2-Hydroxy-6-methylnaphthalene

This protocol describes a metal-free approach for the synthesis of this compound.[3]

Materials:

-

2-hydroxy-6-methylnaphthalene

-

Triphenylphosphine-bromine complex

-

Xylene (or a similar high-boiling solvent)

-

Standard laboratory glassware for high-temperature reactions and extraction

Procedure:

-

A mixture of 2-hydroxy-6-methylnaphthalene and the triphenylphosphine-bromine complex is prepared. The molar ratio of the complex to the naphthol precursor is typically between 1:1 and 1.5:1.[3]

-

The reaction mixture is heated to a temperature between 200-300 °C.[3] The reaction should be monitored for completion using an appropriate technique (e.g., TLC).

-

Upon completion, the reaction mixture is allowed to cool.

-

The product, this compound, along with the triphenylphosphine oxide byproduct, is extracted using a solvent such as xylene.[3]

-

The organic extract is then subjected to washing and further purification steps (e.g., crystallization or column chromatography) to yield the final, pure product.[3]

-

A reported yield for this process is approximately 74.9 mol% based on the starting 2-hydroxy-6-methylnaphthalene.[3]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly versatile reagent in organic synthesis. The bromine atom serves as a leaving group for building carbon-carbon and carbon-heteroatom bonds, while the benzylic methyl group is reactive towards oxidation and free-radical substitution.[1][3]

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position makes the compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions.[3] These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.[3]

-

Palladium-Catalyzed Reactions : These are paramount for the functionalization of aryl halides.[3] Examples include the Suzuki-Miyaura, Stille, and Heck reactions, which allow for the formation of new carbon-carbon bonds by coupling with boronic acids, organostannanes, and alkenes, respectively.[1][3]

Functionalization of the Methyl Group

The methyl group provides a secondary site for chemical modification.

-

Oxidation : The methyl group can undergo liquid-phase air oxidation in the presence of a catalyst system, typically a heavy metal and a bromine compound in an acetic acid solvent.[3] This reaction efficiently converts the methyl group into a carboxylic acid, yielding 6-bromo-2-naphthalenecarboxylic acid in high yield.[3] This derivative can be further esterified to produce compounds like methyl 6-bromo-2-naphthalenecarboxylate.[3]

-

Free-Radical Bromination : The benzylic position of the methyl group is reactive towards free-radical bromination, which can transform it into a bromomethyl group (-CH₂Br).[3] This functional group is a versatile intermediate for introducing other functionalities via nucleophilic substitution.[3]

Applications in Drug Discovery and Materials Science

The bromo-naphthalene framework is a cornerstone in the synthesis of numerous pharmaceutical agents.[3] The ability to selectively functionalize the molecule at two different positions makes this compound an important scaffold for building libraries of bioactive molecules.[3] Furthermore, its derivatives have been investigated for their potential in creating novel liquid crystals and fluorescent materials.[3]

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

H411 : Toxic to aquatic life with long lasting effects.

Recommended Precautions:

-

P261 : Avoid breathing dust.[9]

-

P264 : Wash skin thoroughly after handling.

-

P273 : Avoid release to the environment.

-

P280 : Wear protective gloves, eye protection, and face protection.

-

P302+P352 : IF ON SKIN: Wash with plenty of water.[9]

-

P405 : Store locked up.

Always handle this chemical in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE).[9] Refer to the full Safety Data Sheet (SDS) from the supplier before use.

References

- 1. This compound (37796-78-4) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | 37796-78-4 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. wakschem.com [wakschem.com]

- 7. 37796-78-4|this compound| Ambeed [ambeed.com]

- 8. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

Synthesis of 2-Bromo-6-methylnaphthalene from 2-hydroxy-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-6-methylnaphthalene from 2-hydroxy-6-methylnaphthalene. The primary method discussed is a direct bromination using a triphenylphosphine-bromine complex. An alternative multi-step synthesis commencing from 2-amino-6-methylnaphthalene via the Sandmeyer reaction is also presented as a viable pathway. This document provides detailed experimental protocols, quantitative data, and visual diagrams to support researchers in the practical application of these synthetic routes.

Primary Synthetic Pathway: Direct Bromination of 2-Hydroxy-6-methylnaphthalene

A direct and efficient method for the synthesis of this compound involves the high-temperature reaction of 2-hydroxy-6-methylnaphthalene with a triphenylphosphine-bromine complex.[1] This process facilitates the direct replacement of the hydroxyl group with a bromine atom.

Reaction Scheme

Caption: Direct bromination of 2-hydroxy-6-methylnaphthalene.

Experimental Protocol

This protocol is adapted from the procedure described in patent JP4028612B2.[1]

Materials:

-

2-hydroxy-6-methylnaphthalene

-

Triphenylphosphine-bromine complex

-

High-temperature reaction vessel with stirring and temperature control

Procedure:

-

In a suitable reaction vessel, combine 2-hydroxy-6-methylnaphthalene and the triphenylphosphine-bromine complex. The molar ratio of the triphenylphosphine-bromine complex to 2-hydroxy-6-methylnaphthalene should be in the range of 1:1 to 1.5:1, with a preferred ratio of 1:1 to 1.2:1.[1]

-

Heat the mixture with stirring to a temperature between 200 °C and 300 °C.[1]

-

Maintain the reaction at this temperature for a period ranging from 30 minutes to 20 hours, the optimal time being dependent on the specific reaction conditions.[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to a safe temperature.

-

The crude this compound can be purified by standard methods such as distillation, recrystallization, or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Complex:Substrate) | 1:1 to 1.5:1 | [1] |

| Preferred Molar Ratio | 1:1 to 1.2:1 | [1] |

| Reaction Temperature | 200-300 °C | [1] |

| Reaction Time | 30 minutes - 20 hours | [1] |

Alternative Synthetic Pathway: Sandmeyer Reaction of 2-Amino-6-methylnaphthalene

An alternative route to this compound involves the Sandmeyer reaction, a well-established method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[2][3][4][5] This two-step process begins with the diazotization of 2-amino-6-methylnaphthalene, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.

Reaction Workflow

Caption: Sandmeyer reaction workflow for this compound.

Experimental Protocol

This is a generalized protocol for the Sandmeyer reaction. Specific conditions may require optimization for 2-amino-6-methylnaphthalene.

Step 1: Diazotization

-

Dissolve or suspend 2-amino-6-methylnaphthalene in a cold aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C throughout the addition.

-

Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The crude product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification (distillation, recrystallization, or column chromatography).

Key Reaction Parameters

| Parameter | Description |

| Diazotization Temperature | Typically 0-5 °C to ensure the stability of the diazonium salt. |

| Acidic Medium | An excess of acid is used to prevent the formation of diazoamino compounds and to generate nitrous acid in situ. |

| Catalyst | Copper(I) bromide is the catalyst of choice for bromination via the Sandmeyer reaction. |

Conclusion

This guide provides two robust synthetic routes for the preparation of this compound. The direct bromination of 2-hydroxy-6-methylnaphthalene offers a more streamlined, one-step process, albeit at high temperatures. The Sandmeyer reaction, while involving multiple steps, is a classic and reliable method for the conversion of an amino group to a bromo group under milder temperature conditions. The choice of method will depend on the availability of starting materials, equipment, and the desired scale of the synthesis. Both protocols offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

Spectroscopic Analysis of 2-Bromo-6-methylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted spectroscopic data for 2-Bromo-6-methylnaphthalene.

Disclaimer: The data presented in these tables are predicted values based on spectroscopic theory and data for structurally similar compounds. Experimental verification is required for precise and accurate spectral assignments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.9 - 7.7 | m | - | 2 | Ar-H |

| ~ 7.6 - 7.4 | m | - | 3 | Ar-H |

| ~ 2.5 | s | - | 3 | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 135 | Quaternary Ar-C |

| ~ 135 - 130 | Quaternary Ar-C |

| ~ 130 - 125 | Ar-CH |

| ~ 125 - 120 | Ar-CH |

| ~ 120 (C-Br) | Quaternary Ar-C |

| ~ 22 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Strong, multiple bands | C=C stretch (aromatic) |

| ~ 880 - 800 | Strong | C-H out-of-plane bend (aromatic) |

| ~ 600 - 500 | Medium to Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 220/222 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 141 | Medium | [M - Br]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse

-

Number of Scans: 1024 or more (signal averaging is typically required)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 400

-

Source Temperature: 200-250 °C

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2).

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physical properties of 2-Bromo-6-methylnaphthalene, a key intermediate in organic synthesis. This document outlines its known melting point, details the experimental protocols for determining these properties, and presents a generalized workflow for the physical characterization of such chemical compounds.

Core Physical Properties of this compound

The physical characteristics of a compound are crucial for its identification, purity assessment, and handling in a laboratory setting. For this compound (CAS No: 37796-78-4), the available data on its primary physical constants are summarized below.

| Physical Property | Value |

| Melting Point | 142 °C[1] |

| Boiling Point | Data not readily available |

| Molecular Formula | C₁₁H₉Br[1][2] |

| Molecular Weight | 221.09 g/mol [2] |

Note: The boiling point for this compound is not widely reported in standard chemical literature. This may be due to the compound decomposing at elevated temperatures before a boiling point can be reached under standard atmospheric pressure.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental to characterizing a chemical substance. The following are detailed methodologies for these key experiments.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[3] This method relies on heating a small sample within a capillary tube and observing the temperature range over which the substance melts.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, pulverize the crystals using a mortar and pestle.[5]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.[5]

-

Apparatus Setup (Melting Point Apparatus):

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

Turn on the apparatus and set the heating rate. It is common practice to first perform a rapid heating to determine an approximate melting point, then allow the apparatus to cool and perform a second, slower determination (1-2°C per minute) for accuracy.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[6]

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to the level of the upper side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.[4]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates uniform heating of the oil through convection.[7]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece (if using an apparatus) or directly.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5]

-

Boiling Point Determination

This method is suitable when a larger quantity of the liquid is available (at least 5 mL).[8][9]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place the liquid sample and a few boiling chips in the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize.

-

The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[9] It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[8]

This micro-method is ideal when only a small amount of the liquid is available.[10]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Heating bath (e.g., Thiele tube or beaker with heating oil)

Procedure:

-

Add a small amount of the liquid (a few drops) to the fusion tube.

-

Place a capillary tube, with its sealed end up, into the liquid in the fusion tube.

-

Attach the fusion tube to a thermometer.

-

Heat the assembly in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]

Visualization of the Physical Characterization Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or synthesized compound like this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound (37796-78-4) for sale [vulcanchem.com]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

2-Bromo-6-methylnaphthalene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 2-Bromo-6-methylnaphthalene, a key intermediate in organic synthesis and drug discovery.

Core Molecular Data

This compound is an aromatic hydrocarbon derivative. Its fundamental molecular properties are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₉Br | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 37796-78-4 | [1] |

Synthesis Protocol: Bromination of 2-Hydroxy-6-methylnaphthalene

A prevalent method for the synthesis of this compound involves the bromination of 2-hydroxy-6-methylnaphthalene using a triphenylphosphine-bromine complex. This approach is noted for its efficacy. The following protocol is based on established methodologies.

Materials:

-

2-hydroxy-6-methylnaphthalene

-

Triphenylphosphine

-

Bromine

-

Acetonitrile

-

Xylene

-

5% Sodium Hydroxide Solution

-

Water

Procedure:

-

Formation of the Triphenylphosphine-Bromine Complex: In a suitable reaction vessel, dissolve triphenylphosphine in acetonitrile. Cool the solution in an ice bath. To this stirred solution, slowly add bromine dropwise, ensuring the temperature is maintained below 40°C. After the addition is complete, continue stirring for an additional 30 minutes.

-

Addition of 2-Hydroxy-6-methylnaphthalene: To the freshly prepared triphenylphosphine-bromine complex, add a solution of 2-hydroxy-6-methylnaphthalene in acetonitrile.

-

Reaction: Heat the reaction mixture to an internal temperature of 60-70°C and maintain for approximately 2 hours. After this period, increase the temperature to distill off the acetonitrile.

-

High-Temperature Reaction: Once the acetonitrile is removed, raise the internal temperature to 240°C and maintain for 5 hours to complete the reaction.

-

Work-up and Extraction: After cooling, extract the this compound and triphenylphosphine oxide by-product with xylene.

-

Purification: Wash the obtained xylene solution with a 5% sodium hydroxide solution and then with water. Concentrate the organic layer to dryness to recover a mixture of this compound and triphenylphosphine oxide.

-

Final Isolation: The final product, this compound, can be isolated from the mixture by washing with an appropriate alcohol to remove the triphenylphosphine oxide.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromine atom at the 2-position makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial for building the molecular scaffolds of potential drug candidates.

Notably, it is a key intermediate in the synthesis of various pharmaceutical agents. Its utility in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space in drug discovery programs.[2][3]

Below is a generalized workflow illustrating the use of this compound in a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds.

References

Historical synthesis methods for 2-bromo-6-methylnaphthalene

An In-depth Technical Guide to the Historical Synthesis of 2-bromo-6-methylnaphthalene

Introduction

This compound is a substituted naphthalene derivative of interest in organic synthesis, serving as a key intermediate in the creation of more complex molecules, including materials for polymers and pharmaceuticals. Its synthesis has been approached through various classical organic reactions, reflecting the evolution of synthetic strategies for functionalizing aromatic systems. This guide details the core historical methods for the preparation of this compound, providing in-depth experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Method 1: Synthesis from 6-Amino-2-methylnaphthalene via Sandmeyer Reaction

One of the most classical and reliable methods for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction.[1][2] This pathway involves the diazotization of an aryl amine, followed by the substitution of the resulting diazonium salt with a bromide, typically from a copper(I) bromide salt.[3][4] This method is advantageous for its high regioselectivity, as the position of the bromine is predetermined by the location of the amine group on the starting material.

Reaction Pathway Visualization

Caption: Sandmeyer reaction pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure for the Sandmeyer reaction.

-

Diazotization: 6-Amino-2-methylnaphthalene is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to a temperature between 0 and 5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining vigorous stirring. The temperature must be kept below 5 °C to ensure the stability of the diazonium salt intermediate. The reaction is typically complete within 1 to 2 hours.[3]

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in aqueous hydrobromic acid is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution. The reaction mixture is then gently heated to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

-

After the reaction is complete (typically 10-16 hours), the mixture is cooled, and the crude product often precipitates from the solution.[3]

-

Purification: The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 6-Amino-2-naphthoic acid | [3] |

| Reagents | NaNO₂, HBr, CuBr | [3] |

| Reaction Temperature | 0-5 °C (Diazotization), 60 °C (Sandmeyer) | [3] |

| Reaction Time | 1-2 hours (Diazotization), 16 hours (Sandmeyer) | [3] |

| Yield | 76.5% | [3] |

Note: The cited data is for the synthesis of 6-bromo-2-naphthoic acid, a structurally similar compound, as a direct historical protocol for this compound was not quantitatively detailed in the search results. The parameters are considered highly representative of the synthesis for the target compound.

Method 2: Synthesis from 2-Hydroxy-6-methylnaphthalene

A more modern, yet significant, synthetic route involves the direct bromination of 2-hydroxy-6-methylnaphthalene (also known as 6-methyl-2-naphthol). This method avoids the often harsh conditions of the Sandmeyer reaction. A common approach utilizes a triphenylphosphine-bromine complex as the brominating agent.[5] This reagent converts the hydroxyl group into a good leaving group, which is subsequently displaced by bromide.

Reaction Pathway Visualization

Caption: Bromination of 2-hydroxy-6-methylnaphthalene.

Experimental Protocol

The following protocol is based on a patented industrial method.[5]

-

Reaction Setup: A mixture of 2-hydroxy-6-methylnaphthalene and a triphenylphosphine-bromine complex is prepared. The molar ratio of the complex to the naphthol is typically between 1:1 and 1.5:1.

-

Heating: The mixture is heated to a high temperature, generally in the range of 200-300 °C. The reaction is carried out for a period ranging from 30 minutes to 20 hours, depending on the specific conditions and scale.[5]

-

Workup and Extraction: After the reaction is complete, the mixture is cooled. The product, this compound, and the byproduct, triphenylphosphine oxide, are extracted using a suitable solvent, such as xylene.[5]

-

Purification: The organic extract is washed with an aqueous sodium hydroxide solution to remove any unreacted starting material, followed by washing with water. The solvent is then removed by concentration. The resulting mixture of the product and triphenylphosphine oxide is further purified by washing with an alcohol to remove the oxide, yielding the final product.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-6-methylnaphthalene | [5] |

| Reagent | Triphenylphosphine-bromine complex | [5] |

| Molar Ratio (Reagent:Start) | 1:1 to 1.5:1 | [5] |

| Reaction Temperature | 200-300 °C | [5] |

| Reaction Time | 30 minutes - 20 hours | [5] |

| Extraction Solvent | Xylene | [5] |

| Yield | 74.9 mol% | [5] |

| Final Purity | 94.9% | [5] |

Other Historical Considerations: Direct Electrophilic Bromination

While direct electrophilic bromination of the parent 2-methylnaphthalene might seem like a straightforward approach, it is often complicated by issues of regioselectivity. The methyl group is an activating, ortho, para-directing group, while the naphthalene ring system has its own inherent reactivity patterns. Electrophilic attack on 2-substituted naphthalenes can lead to a mixture of several isomers, making the isolation of pure this compound difficult and economically unfeasible for industrial production. For this reason, synthetic routes that begin with a starting material where the substitution pattern is already established, such as the Sandmeyer reaction or the functional group interconversion of 6-methyl-2-naphthol, have been historically preferred.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 4. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 5. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

Solubility and stability of 2-Bromo-6-methylnaphthalene

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-methylnaphthalene

Introduction

This compound is a substituted naphthalene derivative with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The utility of this compound in such applications is fundamentally dependent on its physicochemical properties, with solubility and stability being of paramount importance. This technical guide offers a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. It is designed for researchers, scientists, and professionals engaged in drug development and materials science. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for property determination, and visualizes key workflows and pathways using Graphviz diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 37796-78-4 | PubChem |

| Molecular Formula | C₁₁H₉Br | PubChem |

| Molecular Weight | 221.09 g/mol | PubChem |

| Melting Point | 142 °C | ChemicalBook |

| Boiling Point (Predicted) | 301.2 ± 11.0 °C | ChemicalBook |

| Density (Predicted) | 1.417 ± 0.06 g/cm³ | ChemicalBook |

| LogP (Predicted) | 4.2 | PubChem |

Section 1: Solubility Profile

The solubility of a chemical compound is a critical determinant of its bioavailability, formulation possibilities, and reaction kinetics. The predominantly nonpolar, aromatic structure of this compound suggests that it will have low solubility in aqueous media but higher solubility in organic solvents.

Qualitative Solubility

Published data indicates that this compound is slightly soluble in chloroform and dimethyl sulfoxide (DMSO).

Predicted Quantitative Solubility

While comprehensive experimental data on the quantitative solubility of this compound is limited, its solubility profile can be reasonably predicted by examining structurally analogous compounds like 2-methylnaphthalene and 2-bromonaphthalene. The bromine atom in this compound introduces a degree of polarity that may slightly alter its solubility characteristics compared to 2-methylnaphthalene.

The following table presents a predicted solubility profile for this compound in a selection of common laboratory solvents. These predictions are intended as a guide and should be validated through experimental measurement.

| Solvent | Predicted Solubility Category | Rationale |

| Water | Very Low | The large, hydrophobic naphthalene core is the dominant structural feature. For comparison, the aqueous solubility of 2-methylnaphthalene is 24.6 mg/L at 25 °C. |

| Methanol | Moderately Soluble | 2-Bromonaphthalene is reported to be soluble in methanol at a concentration of 50 mg/mL. |

| Ethanol | Soluble | Both 2-methylnaphthalene and 2-bromonaphthalene are readily soluble in ethanol. |

| Acetone | Soluble | 2-Methylnaphthalene is known to be soluble in acetone. |

| Chloroform | Soluble | Although described as slightly soluble, it is expected to be fully soluble due to the non-polar characteristics of both substances. |

| Dimethyl Sulfoxide (DMSO) | Soluble | While listed as slightly soluble, increased solubility is anticipated, particularly with the application of heat. |

| n-Hexane | Sparingly Soluble | 2-Methylnaphthalene exhibits solubility in n-hexane. |

| Toluene | Soluble | As an aromatic solvent, toluene is expected to effectively dissolve this compound. |

| Ethyl Acetate | Soluble | This moderately polar solvent should be effective in solvating this compound. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Objective: To accurately measure the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvent (e.g., water, ethanol)

-

Vials with screw caps

-

A temperature-controlled orbital shaker or incubator

-

Centrifugation equipment

-

A calibrated analytical balance

-

Appropriate volumetric glassware

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

To several vials, add an excess amount of solid this compound to ensure that the solution reaches saturation.

-

Dispense a precise volume of the chosen solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker, set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24 to 72 hours) to achieve equilibrium. The time to reach equilibrium should be confirmed by analyzing samples at various time points until the concentration plateaus.

-

-

Phase Separation:

-

Upon reaching equilibrium, stop the agitation and allow the vials to remain at the set temperature for several hours to permit the excess solid to settle.

-

For a more efficient separation, the vials can be centrifuged at the experimental temperature.

-

-

Sample Analysis:

-

Carefully extract an aliquot from the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to bring the concentration within the linear dynamic range of the HPLC method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Generate a calibration curve using a series of standard solutions of this compound with known concentrations.

-

From the calibration curve, determine the concentration of this compound in the diluted sample and, by accounting for the dilution factor, calculate the solubility in the original saturated solution.

-

The workflow for the shake-flask solubility determination is depicted in the following diagram.

Caption: Workflow for determining equilibrium solubility.

Section 2: Stability Profile

The chemical stability of this compound is a critical consideration for its synthesis, storage, and handling.

Predicted Stability

The chemical structure of this compound, with its stable aromatic naphthalene core, suggests that it is a relatively stable compound under standard ambient conditions when protected from light and moisture. The carbon-bromine bond, however, represents a potential site of reactivity under more strenuous conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to understand the degradation pathways of a compound and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions that are more aggressive than those used in accelerated stability testing.

Objective: To assess the stability of this compound under a variety of stress conditions and to develop a corresponding stability-indicating HPLC method.

Materials:

-

This compound

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

High-purity water and HPLC-grade organic solvents

-

An HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

A calibrated pH meter

-

A temperature-controlled oven

-

A photostability chamber compliant with ICH guidelines

Procedure:

-

Preparation of Stock Solution: Dissolve an accurately weighed amount of this compound in a suitable solvent, such as acetonitrile, to create a stock solution of known concentration.

-

Application of Forced Degradation Conditions:

-

Acid Hydrolysis: Combine the stock solution with an equal volume of 1N HCl and heat the mixture (e.g., at 80°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and maintain at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a defined period.

-

Thermal Degradation: Subject the solid compound to dry heat in an oven at a temperature below its melting point. In parallel, heat a solution of the compound.

-

Photolytic Degradation: Expose both the solid compound and a solution to light with an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter, following ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time points, collect samples from each stress condition.

-

Neutralize the acid- and base-stressed samples before analysis.

-

Dilute all samples to an appropriate concentration with the HPLC mobile phase.

-

Analyze the stressed samples and an unstressed control using a developed HPLC method designed to separate the parent compound from any degradation products. A PDA detector is recommended for assessing peak purity.

-

-

Method Validation: The stability-indicating HPLC method must be validated in accordance with ICH guidelines, including tests for specificity, linearity, accuracy, precision, and robustness.

The workflow for conducting forced degradation studies is illustrated in the diagram below.

Caption: Workflow for conducting forced degradation studies.

Section 3: Potential Degradation Pathways

The chemical structure of this compound allows for the prediction of several potential degradation pathways under both chemical and metabolic stress.

Chemical Degradation

Under the conditions of forced degradation, the following chemical transformations are likely:

-

Hydrolysis: In the presence of strong acid or base, nucleophilic substitution of the bromine atom by a hydroxyl group may occur, yielding 6-methyl-2-naphthol.

-

Oxidation: The naphthalene ring is susceptible to oxidation, which could lead to the formation of quinone-type structures or products of ring-opening. The methyl group is also a potential site of oxidation, which would convert it to a carboxylic acid.

-

Photodegradation: Exposure to UV radiation can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can undergo various subsequent reactions.

Metabolic Degradation (Predicted)

Should this compound undergo metabolic transformation, the pathways are likely to be analogous to those observed for other substituted naphthalenes. The microbial degradation of naphthalenes typically commences with a dioxygenase-catalyzed reaction.

A plausible metabolic pathway may include the following steps:

-

Dioxygenation: The initial enzymatic attack by a naphthalene dioxygenase on the unsubstituted aromatic ring to form a cis-dihydrodiol.

-

Dehydrogenation: The subsequent dehydrogenation of the cis-dihydrodiol to yield a dihydroxylated intermediate.

-

Ring Cleavage: The dihydroxylated ring then undergoes cleavage, catalyzed by a dioxygenase.

-

Further Metabolism: The resulting ring-cleavage product is further processed and enters central metabolic pathways.

A proposed metabolic degradation pathway is visualized in the following diagram.

Caption: A proposed microbial degradation pathway.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, based on available data and predictive analysis. To fully elucidate its chemical behavior, further experimental investigation is required to obtain quantitative solubility data across a wider range of solvents and to assess its long-term stability under various storage scenarios. The experimental protocols outlined in this document provide a solid foundation for researchers to acquire this essential data, which will be invaluable for the advancement of this compound in the fields of drug discovery and materials science.

Purity Analysis of 2-Bromo-6-methylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Bromo-6-methylnaphthalene, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents data in a clear and accessible format.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its purity is of paramount importance as impurities can affect the yield, safety, and efficacy of the final drug product. This guide details robust analytical methods for the comprehensive purity assessment of this compound.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separation and quantification of impurities, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the main component and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound and its non-volatile impurities.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | C18 (Octadecyl Silane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | 0-5 min: 50% B5-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-50% B35-40 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal for analyzing volatile impurities and the main component.

Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Detector Temperature | 300 °C (FID or MS transfer line) |

| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Sample Preparation | 1 mg/mL in Dichloromethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for the structural confirmation of this compound and the identification of any impurities with distinct NMR signals.

Experimental Protocol:

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | ≥ 400 MHz | ≥ 100 MHz |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

| Concentration | ~10 mg/mL | ~20-50 mg/mL |

| Number of Scans | 16 | ≥ 1024 |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), provides molecular weight information and fragmentation patterns that are crucial for the identification of the main component and unknown impurities. The presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) results in characteristic M+ and M+2 peaks.

Potential Impurities

Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. A common synthetic route involves the bromination of 2-methylnaphthalene.

Table of Potential Impurities:

| Impurity Name | Structure | Potential Origin |

| 2-Methylnaphthalene | C₁₁H₁₀ | Unreacted starting material |

| Isomeric Monobromomethylnaphthalenes | C₁₁H₉Br | Byproducts of electrophilic bromination |

| Dibromomethylnaphthalenes | C₁₁H₈Br₂ | Over-bromination byproducts |

| 2-Hydroxy-6-methylnaphthalene | C₁₁H₁₀O | Starting material if using an alternative synthetic route |

| Triphenylphosphine oxide | C₁₈H₁₅OP | Reagent byproduct in specific synthetic methods |

Data Presentation

Quantitative data from chromatographic analyses should be summarized for clarity and easy comparison.

Example Purity Data Table (HPLC):

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 5.2 | 0.1 | 2-Methylnaphthalene |

| 2 | 15.8 | 99.5 | This compound |

| 3 | 18.1 | 0.2 | Isomeric Impurity |

| 4 | 22.5 | 0.2 | Dibromo-impurity |

Example Purity Data Table (GC):

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 8.5 | 0.15 | 2-Methylnaphthalene |

| 2 | 12.3 | 99.6 | This compound |

| 3 | 14.2 | 0.1 | Isomeric Impurity |

| 4 | 16.9 | 0.15 | Dibromo-impurity |

Visualizations

Synthesis and Impurity Formation Pathway

The following diagram illustrates a typical synthesis route for this compound and highlights the potential for impurity formation.

Caption: Synthesis of this compound and potential impurity pathways.

Analytical Workflow

This diagram outlines the logical workflow for the comprehensive purity analysis of a this compound sample.

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity of this compound is critical for its application in pharmaceutical synthesis. A multi-technique analytical approach, combining HPLC, GC-MS, and NMR, provides a comprehensive assessment of its purity profile. The detailed protocols and understanding of potential impurities outlined in this guide will enable researchers and drug development professionals to ensure the quality and consistency of this important synthetic intermediate.

Commercial availability and suppliers of 2-Bromo-6-methylnaphthalene

An In-depth Technical Guide to the Commercial Availability and Applications of 2-Bromo-6-methylnaphthalene

For researchers, scientists, and professionals in drug development, this compound is a valuable chemical intermediate. Its naphthalene core, functionalized with both a bromine atom and a methyl group, offers a versatile scaffold for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and subsequent reactions.

Physicochemical Properties

This compound is an aromatic hydrocarbon with the molecular formula C11H9Br.[1] Its structure, featuring a naphthalene backbone with a bromine atom at the 2-position and a methyl group at the 6-position, makes it a key building block in organic synthesis.

| Property | Value |

| Molecular Formula | C11H9Br |

| Molecular Weight | 221.09 g/mol |

| Exact Mass | 219.989 g/mol |

| LogP | 3.91070 |

| IUPAC Name | This compound |

| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)Br |

| InChI | InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 |

| InChIKey | LIGQAYZZFOJVBD-UHFFFAOYSA-N |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering to both research and development as well as larger-scale production needs. The purity and available quantities can vary between suppliers.

| Supplier | Purity | Available Quantities |

| Benchchem | Not specified | Inquire for details |

| Vulcanchem | Not specified | Inquire for details |

| LGC Standards | Not specified | 500 mg, 5 g |

It is advisable to contact the suppliers directly for the most current information on pricing, availability, and detailed specifications.

Applications in Organic Synthesis

The presence of a bromine atom on the naphthalene ring makes this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.

Key applications include:

-

Pharmaceutical Intermediates: The naphthalene scaffold is a core component of several pharmaceutical agents. The bromo- and methyl- substitutions on the naphthalene ring allow for the synthesis of various drug candidates.

-

Bioactive Scaffolds: This compound is utilized in the development of new therapeutic agents, including anti-inflammatory agents and kinase inhibitors.[2]

-

Cross-Coupling Reactions: It is a versatile substrate for transition metal-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the synthesis of more complex naphthalene derivatives.[1]

Caption: Application of this compound in cross-coupling reactions.

Experimental Protocols

Synthesis of this compound from 2-Hydroxy-6-methylnaphthalene

An economically viable method for the large-scale production of this compound starts from the readily available 2-hydroxy-6-methylnaphthalene.[2] The process involves a bromination reaction using a triphenylphosphine-bromine complex.[3]

Materials:

-

2-Hydroxy-6-methylnaphthalene

-

Triphenylphosphine

-

Bromine

-

An appropriate solvent (e.g., xylene)[3]

-

5% Sodium hydroxide solution

-

Water

-

Alcohol (for washing)

Procedure:

-

A mixture of the triphenylphosphine-bromine complex and 2-hydroxy-6-methylnaphthalene is heated to a temperature in the range of 200-300 °C. The molar ratio of the triphenylphosphine-bromine complex to 2-hydroxy-6-methylnaphthalene is typically between 1:1 and 1.5:1.[3]

-

After the reaction is complete, the mixture is cooled.

-

The product, this compound, along with the byproduct triphenylphosphine oxide, is extracted using a solvent such as xylene.[3]

-

The organic layer is washed sequentially with a 5% sodium hydroxide solution and water.[3]

-

The solvent is removed by concentration under reduced pressure to yield a mixture of this compound and triphenylphosphine oxide.[3]

-

The triphenylphosphine oxide is removed by washing the mixture with alcohol, yielding purified this compound.[3]

Caption: Synthesis workflow for this compound.

This technical guide provides a foundational understanding of this compound for professionals in the field. For specific applications and large-scale synthesis, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-6-methylnaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-6-methylnaphthalene as a versatile intermediate in organic synthesis. The protocols focus on key transformations, including palladium-catalyzed cross-coupling reactions and oxidation, which are fundamental in the construction of complex organic molecules for pharmaceutical and materials science applications.

Physicochemical Properties

This compound is a brominated aromatic hydrocarbon with a naphthalene core. The bromine atom at the 2-position serves as a reactive handle for various functionalizations, particularly in transition metal-catalyzed reactions.[1]

| Property | Value |

| CAS Number | 37796-78-4 |

| Molecular Formula | C₁₁H₉Br |

| Molecular Weight | 221.09 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 106-109 °C |

| Boiling Point | 296 °C (lit.) |

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. This compound is an excellent substrate for coupling with various arylboronic acids to synthesize biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

General Reaction Scheme

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (3:1) | 90 | 16 | 89 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3.0) | THF/H₂O (5:1) | 80 | 24 | 85 |

Experimental Protocol: Synthesis of 2-Methyl-6-phenylnaphthalene

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 221.1 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

-

Toluene (8 mL)

-

Water (2 mL, degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Application 2: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. This compound can be coupled with various alkenes to introduce vinyl substituents, leading to the synthesis of substituted styrenes and other valuable building blocks.

General Reaction Scheme

Quantitative Data for Mizoroki-Heck Reaction

The following table provides representative conditions and yields for the Heck reaction of this compound.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | DMF | 120 | 18 | 88 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2.0) | DMAc | 140 | 24 | 91 |

| 3 | Cyclohexene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 75 |

Experimental Protocol: Synthesis of 2-Methyl-6-styrylnaphthalene

This protocol outlines a general procedure for the Heck reaction between this compound and styrene.

Materials:

-

This compound (1.0 mmol, 221.1 mg)

-

Styrene (1.2 mmol, 125.0 mg, 0.14 mL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 mmol, 6.1 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 0.21 mL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water (15 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to produce N-aryl derivatives, which are important scaffolds in medicinal chemistry.

General Reaction Scheme

Quantitative Data for Buchwald-Hartwig Amination

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18 | 87 |

| 3 | Piperidine | Pd-G3-XPhos (1) | - | K₃PO₄ (2.5) | t-BuOH | 90 | 24 | 93 |

Experimental Protocol: Synthesis of 4-(6-Methylnaphthalen-2-yl)morpholine

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

-

This compound (1.0 mmol, 221.1 mg)

-

Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

Xantphos (0.04 mmol, 23.1 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

-

Toluene, anhydrous (5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene and morpholine via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.

Application 4: Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid, providing a route to 6-bromo-2-naphthoic acid, a valuable intermediate for the synthesis of polymers and other functional materials.[1][2]

General Reaction Scheme

Quantitative Data for Oxidation

| Entry | Oxidant | Catalyst | Solvent | Temp (°C) | Pressure ( kg/cm ²) | Time (h) | Yield (%) |

| 1 | Molecular Oxygen (Air) | Co(OAc)₂/Mn(OAc)₂/HBr | Acetic Acid | 120-200 | 10-30 | 4-8 | High Yield |

Experimental Protocol: Synthesis of 6-Bromo-2-naphthoic acid

This protocol is based on a liquid-phase air oxidation method.[2]

Materials:

-

This compound

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Hydrogen bromide (HBr) or a bromide salt (e.g., NaBr)

-

Acetic acid

-

Molecular oxygen (or compressed air)

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the high-pressure reactor with this compound, cobalt(II) acetate, manganese(II) acetate, a bromine source (e.g., HBr), and acetic acid.

-

Seal the reactor and purge with nitrogen, then with oxygen.

-

Pressurize the reactor with molecular oxygen or air to 10-30 kg/cm ².

-

Heat the reactor to 120-200 °C with vigorous stirring.

-

Maintain the temperature and pressure for 4-8 hours, monitoring the oxygen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The product, 6-bromo-2-naphthoic acid, will precipitate from the acetic acid solution upon cooling.

-

Isolate the product by filtration, wash with water, and dry to obtain the pure carboxylic acid. The product can be further purified by recrystallization.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Bromo-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction